molecular formula C19H15N5O3S2 B2767486 Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897474-10-1

Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2767486
CAS No.: 897474-10-1
M. Wt: 425.48
InChI Key: JZSFJBQTAZYNGT-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Anti-mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as new anti-mycobacterial chemotypes. Structurally diverse benzo[d]thiazole-2-carboxamides showed potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting low cytotoxicity and promising therapeutic indexes. A CoMFA model provided a quantitative structure-activity relationship, highlighting the scaffold's significance in designing anti-mycobacterial agents (Pancholia et al., 2016).

Antimicrobial Activity

New pyridine derivatives incorporating the benzo[d]thiazol-2-yl moiety demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests the potential utility of these compounds in developing new antimicrobial agents, though their efficacy varies (Patel, Agravat, & Shaikh, 2011).

Antifungal and Antibacterial Agents

Piperazine derivatives synthesized through specific intermediate steps were screened for their antibacterial and antifungal activities. These compounds showed significant antimicrobial and antifungal properties, indicating their potential as pharmaceutical agents in combating various infections (Suryavanshi & Rathore, 2017).

Antiviral Activity

Derivatives of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone were also explored for their antiviral activity, particularly against HIV. The synthesis and evaluation of these compounds revealed selective activity against vaccinia virus and Coxsackie virus B4, presenting a new avenue for the development of antiviral therapies (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S2/c25-18(17-20-13-3-1-2-4-15(13)28-17)22-7-9-23(10-8-22)19-21-14-6-5-12(24(26)27)11-16(14)29-19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSFJBQTAZYNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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